1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-7-8-3-1-5-10-9-4-2-6-11(9)14-12(8)10/h1,3,5,14H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXQWCWQODQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C(C=CC=C23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough of the analytical methodologies employed to definitively determine the chemical structure of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile. As a Senior Application Scientist, the following narrative synthesizes foundational analytical principles with practical, field-tested insights to not only present a protocol but to explain the causal logic behind each step of the structure elucidation process.
Introduction: The Significance of the Cyclopenta[b]indole Scaffold
The cyclopenta[b]indole core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Its rigid, fused-ring system provides a well-defined three-dimensional structure that can be strategically decorated to interact with specific biological targets. The introduction of a carbonitrile (-C≡N) group, as in 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, adds a unique electronic and steric feature, making it a compound of interest for further functionalization in drug discovery programs.[3] Accurate and unambiguous structure elucidation is the bedrock upon which all subsequent research—from understanding its physicochemical properties to its biological activity—is built.
This guide will detail a multi-technique analytical workflow, demonstrating how data from various spectroscopic methods are integrated to build a complete and validated structural picture of the target molecule.
The Elucidation Workflow: A Self-Validating System
Figure 1: A typical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry (MS): The First Clue - Molecular Weight and Formula
Expertise & Experience: Mass spectrometry is the initial and one of the most critical steps. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, thereby yielding the molecular formula. This is the foundational piece of data upon which all other interpretations will be built.
Protocol: High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like methanol or dichloromethane.
-
Ionization: Electron Impact (EI) is chosen for its ability to produce a clear molecular ion peak and a reproducible fragmentation pattern for heterocyclic compounds.[4][5]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation:
The mass spectrum would be expected to show a molecular ion peak (M⁺) that corresponds to the exact mass of C₁₂H₁₀N₂.
-
Expected Exact Mass: 182.0844
-
Observed M⁺ (Hypothetical): m/z = 182.0842
This close correlation between the expected and observed mass confirms the molecular formula. The fragmentation pattern in EI-MS for indole-containing structures often involves the loss of small, stable molecules. For this specific molecule, characteristic fragments might arise from the cyclopentane ring or the nitrile group.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of specific functional groups. For 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, we are looking for key vibrations associated with the N-H of the indole, the C≡N of the nitrile, aromatic C-H, and aliphatic C-H bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Interpretation:
The presence of key functional groups is confirmed by characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
| N-H Stretch (Indole) | ~3400 | A sharp to medium peak, characteristic of the indole N-H bond.[6] |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Stretching vibrations of the C-H bonds in the cyclopentane ring.[7] |
| C≡N Stretch (Nitrile) | ~2230-2210 | An intense and sharp peak, highly indicative of the nitrile group. Conjugation with the indole ring slightly lowers the frequency.[8] |
| Aromatic C=C Stretch | 1600-1450 | Multiple sharp bands corresponding to the benzene ring vibrations.[6] |
The unambiguous presence of a sharp peak around 2220 cm⁻¹ is strong evidence for the nitrile functional group.[8] The N-H stretch confirms the indole core.
UV-Vis Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of the conjugated π-system. The indole ring system has a characteristic absorption spectrum that is sensitive to substitution.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.[9]
-
Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-400 nm).
Data Interpretation:
Indole and its derivatives typically exhibit two main absorption bands.[10]
-
¹Lₐ band: A strong absorption around 220-230 nm.
-
¹Lₑ band: A broader, less intense absorption with fine structure around 270-290 nm.[11]
For 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, the conjugation of the nitrile group with the indole ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted indole.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the entire molecule.[12]
Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).
¹H NMR: The Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (Hypothetical, in CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 ppm | br s | 1H | N-H (Indole) | The indole N-H proton is typically deshielded and may show broadening. |
| ~7.6 ppm | d | 1H | Ar-H | Aromatic proton ortho to the nitrile group, deshielded. |
| ~7.4-7.2 ppm | m | 3H | Ar-H | Remaining aromatic protons on the benzene ring. |
| ~3.0 ppm | t | 2H | -CH₂- | Aliphatic protons adjacent to the aromatic ring. |
| ~2.8 ppm | t | 2H | -CH₂- | Aliphatic protons adjacent to the other -CH₂- group. |
| ~2.1 ppm | p | 2H | -CH₂- | Central aliphatic protons in the cyclopentane ring. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data (Hypothetical, in CDCl₃):
| Chemical Shift (δ) | Assignment | Rationale |
| ~145 ppm | C | Quaternary carbon of the indole ring fused to the cyclopentane ring. |
| ~138 ppm | C | Quaternary carbon of the indole ring bonded to nitrogen. |
| ~128-120 ppm | CH | Aromatic carbons in the benzene ring. |
| ~118 ppm | C | Quaternary carbon of the nitrile group (-C≡N). |
| ~112 ppm | CH | Aromatic carbon in the indole ring. |
| ~100 ppm | C | Quaternary carbon to which the nitrile is attached. |
| ~30 ppm | CH₂ | Aliphatic carbon. |
| ~28 ppm | CH₂ | Aliphatic carbon. |
| ~25 ppm | CH₂ | Aliphatic carbon. |
2D NMR: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[12]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the aliphatic protons of the cyclopentane ring, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away.
Figure 2: Key hypothetical HMBC correlations confirming the position of the nitrile group.
Key HMBC Correlations for Final Confirmation:
-
A correlation from the aliphatic protons at ~3.0 ppm (adjacent to the indole ring) to the quaternary carbon where the nitrile is attached would confirm the fusion of the cyclopentane ring at that position.
-
A correlation from the aromatic proton at ~7.6 ppm to the quaternary carbon holding the nitrile group would definitively place the nitrile at the C5 position.
-
Correlations from the indole N-H proton to nearby carbons would further solidify the assignments within the heterocyclic ring.
Conclusion: A Unified Structural Hypothesis
By systematically acquiring and interpreting data from MS, IR, UV-Vis, and a full suite of NMR experiments, a cohesive and self-validating structural assignment is achieved. The molecular formula is established by HRMS. The presence of key functional groups (N-H, C≡N) is confirmed by IR. The conjugated system is characterized by UV-Vis. Finally, the precise atom-to-atom connectivity, including the specific location of the carbonitrile substituent, is unequivocally mapped by 1D and 2D NMR. This multi-faceted approach ensures the highest level of confidence in the elucidated structure of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, providing a solid foundation for its further exploration in scientific research and development.
References
- BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids.
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Al-Rehaily, A. J., et al. (2015). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules. [Link]
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Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
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Guedes, M. L. S., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]
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ResearchGate. (Various Authors). 13C NMR spectra data of indole alkaloids (CDCl3, TMS). [Link]
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ACS Publications. Studies in the indole series. VII. Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. XL. Carbon-13 nuclear magnetic resonance analysis of vobasine-like indole alkaloids. The Journal of Organic Chemistry. [Link]
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ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. [Link]
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ResearchGate. UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation. [Link]
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Grozdanov, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. [Link]
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ConnectSci. Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. [Link]
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RSC Publishing. (2023). Molecular-iodine catalyzed selective construction of cyclopenta[b]indoles from indoles and acetone: a green gateway to indole-fused cycles. [Link]
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Jena, N., et al. (2014). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Physical Chemistry A. [Link]
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ResearchGate. Chemical structures of cyclopenta[b]indoles derivatives. [Link]
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Kim, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. [Link]
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Kim, Y., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences. [Link]
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Amuthavalli, A., et al. (2023). Facile Synthesis of Novel Cylopenta[b]indoles and Their Biological Assessments. Polycyclic Aromatic Compounds. [Link]
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Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]
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Sanna, C., et al. (2018). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules. [Link]
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arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
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AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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MDPI. (2024). Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. [Link]
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Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. [Link]
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Globe Thesis. (2021). Synthesis Of Cyclopenta[b]indole Derivatives Via An Intramolecular Cascade Cyclization Of In Situ Formed Allylic Iminum Ions. [Link]
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Fernandes, D. C., et al. (2016). Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. IUCrData. [Link]
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ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. [Link]
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Legrand, F., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
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ResearchGate. Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations. [Link]
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Technical Guide: Discovery and Isolation of Cyclopenta[b]indole Alkaloids
Executive Summary
The cyclopenta[b]indole scaffold represents a privileged heterocyclic core found in a distinct subset of bioactive natural products, ranging from the anti-implantation agent yuehchukene (from Murraya spp.) to tremorgenic mycotoxins like paspaline and terpendoles (from Aspergillus and Penicillium fungi).[1][2] This guide outlines a high-fidelity workflow for the discovery, extraction, and purification of these alkaloids. Unlike simple indoles, the fused cyclopentane ring introduces specific stereochemical challenges and stability concerns that dictate the isolation strategy.
Chemical Ecology & Source Selection
The discovery phase requires a targeted approach based on chemotaxonomy. Cyclopenta[b]indoles typically arise from the prenylation of the indole core followed by cyclization.
Target Organisms
| Source Type | Key Genera | Representative Compounds | Bioactivity Profile |
| Rutaceae Plants | Murraya paniculata, M. exotica | Yuehchukene, 6-methoxy-yuehchukene | Anti-fertility, Estrogenic |
| Fungi | Aspergillus, Penicillium, Claviceps | Paspaline, Terpendole E, Fispahines | Kinesin inhibition, Tremorgenic |
| Cyanobacteria | Fischerella | Fischerindoles (related core) | Antimicrobial, Cytotoxic |
Biosynthetic Logic for Dereplication
Understanding the biosynthesis aids in early identification (dereplication). These compounds are often indole-terpenoid hybrids .
-
Precursors: Tryptophan + DMAPP/Geranyl Pyrophosphate.
-
Cyclization: The critical step involves the formation of the C-C bond between the indole C2/C3 and the isoprenoid chain, forming the third ring.
-
Mass Spectrometry Signature: Look for neutral losses of isoprene units (68 Da) or specific indole fragments (130 Da) in MS/MS fragmentation.
Extraction & Fractionation Protocol
Causality: Indole alkaloids vary in basicity. While classical alkaloids are extracted via acid-base partitioning, cyclopenta[b]indoles (especially dimers like yuehchukene) can be acid-sensitive due to the potential for rearrangement or dehydration of the cyclopentyl moiety. Therefore, a pH-modulated partition is preferred over harsh acid digestion.
Step-by-Step Workflow
Phase A: Crude Extraction
-
Biomass Prep: Lyophilize fungal mycelia or air-dry plant roots (Murraya). Grind to a fine powder (40 mesh).
-
Maceration: Extract with MeOH:CH₂Cl₂ (1:1) for 24 hours. The CH₂Cl₂ aids in penetrating the cell wall and solubilizing the lipophilic terpene moiety.
-
Filtration & Concentration: Filter and evaporate under reduced pressure at <40°C to yield the crude gum.
Phase B: Modified Acid-Base Partitioning
Standard alkaloid extraction is modified here to prevent artifact formation.
-
Suspension: Suspend crude extract in 90% MeOH/H₂O.
-
Defatting: Partition against n-Hexane (3x).
-
Logic: Removes lipids and chlorophyll which interfere with NMR signals later. Discard hexane (or save for terpenoid analysis).
-
-
Alkaloid Enrichment:
-
Evaporate the MeOH fraction. Resuspend in dilute Tartaric Acid (pH 5).
-
Partition with EtOAc (removes neutral impurities).
-
Basify the aqueous phase to pH 9 using NH₄OH.
-
Extract exhaustively with CHCl₃ or CH₂Cl₂ .
-
Result: The organic layer contains the enriched alkaloid fraction.
-
Chromatographic Isolation Strategy
The tricyclic core is hydrophobic. Reverse-phase chromatography is the standard, but "purity traps" occur due to stereoisomers.
Protocol: Multi-Stage Purification
-
Size Exclusion (Cleanup):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: MeOH:CH₂Cl₂ (1:1).
-
Purpose: Removes high molecular weight pigments and polymers common in root/fungal extracts.
-
-
Flash Chromatography (Fractionation):
-
Stationary Phase: Diol-bonded silica (preferred over bare silica to reduce peak tailing of amines).
-
Gradient: Hexane → EtOAc → MeOH.
-
-
High-Performance Liquid Chromatography (Isolation):
-
Column: Phenyl-Hexyl or C18 (5 µm, 250 x 10 mm).
-
Insight: Phenyl-Hexyl columns provide superior selectivity for aromatic indole systems via π-π interactions compared to standard C18.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: UV at 254 nm (indole chromophore) and 280 nm.
-
Visualization: Isolation Workflow
Caption: Optimized workflow for lipophilic indole alkaloid isolation minimizing acid-catalyzed degradation.
Structural Elucidation & Validation
The cyclopenta[b]indole skeleton presents a unique challenge: the cis/trans fusion of the cyclopentane ring.
NMR Diagnostic Signals
| Position | Atom Type | Typical Shift (δ) | HMBC Correlation Key |
| Indole NH | ¹H | 8.0 - 10.5 ppm | Correlates to C2, C3, C3a, C7a |
| Bridgehead | ¹³C (C-3a) | 50 - 60 ppm | Critical quaternary carbon junction |
| Cyclopentyl | ¹H (Methine) | 3.5 - 4.5 ppm | Coupling constants (J) determine cis/trans fusion |
Stereochemical Validation
-
NOESY/ROESY: Essential for determining the relative configuration of substituents on the cyclopentane ring. In yuehchukene, the C6-C10a stereochemistry is defined by strong NOE correlations between the angular methyls and the bridgehead proton.
-
ECD (Electronic Circular Dichroism): Required for absolute configuration. The indole chromophore exhibits distinct Cotton effects depending on the helicity of the fused ring system.
Visualization: Structural Logic
Caption: Biosynthetic assembly logic guiding the structural elucidation of the tricyclic core.
Case Study: Isolation of Yuehchukene
Context: Yuehchukene is a dimeric indole alkaloid with potent anti-implantation activity.[3][4] This protocol is adapted from the seminal works on Murraya paniculata.
-
Source: Dried roots of Murraya paniculata.[5]
-
Extraction: 1.0 kg root powder extracted with EtOH (5L) x 3.
-
Partition: Concentrate EtOH. Suspend in 2% Tartaric acid. Wash with Hexane. Basify to pH 9 (NH₄OH). Extract into CHCl₃.
-
Chromatography:
-
Column: Silica Gel 60.
-
Eluent: Benzene/Ethyl Acetate (Note: Modern labs substitute Benzene with Toluene ).
-
Fraction 4-6 yields crude yuehchukene.
-
-
Final Polish: Recrystallization from Ether/Hexane or Prep-HPLC (C18, 80% ACN).
-
Yield: ~50-100 mg/kg (0.01%).
References
-
Kin-Fai, C., Yick-Ming, C., & Tze-Tat, W. (1985). Yuehchukene, a novel anti-implantation indole alkaloid from Murraya paniculata.[3][6] Planta Medica. Link
-
Gartz, J. (1994).[7] Extraction and analysis of indole derivatives from fungal biomass. Journal of Basic Microbiology. Link
-
Wurst, M., Kysilka, R., & Koza, T. (1992). Analysis and isolation of indole alkaloids of fungi by high-performance liquid chromatography. Journal of Chromatography A. Link
-
Thavaraj, V., et al. (2017). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances. Link
-
Kongya, A., et al. (2016).[8] Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. Journal of Organic Chemistry. Link
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A Technical Guide to 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile: Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific data for this molecule, this document synthesizes information on the broader classes of cyclopenta[b]indoles and indole-5-carbonitriles to offer a comprehensive analytical framework. The guide covers the fundamental physicochemical properties, including its chemical formula and molecular mass, and presents a logical workflow for its characterization. It is designed to be a valuable resource for researchers engaged in the synthesis, analysis, and application of novel indole-based compounds in drug discovery and development.
Introduction to the Cyclopenta[b]indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The fusion of a cyclopentane ring to the indole core, as seen in the cyclopenta[b]indole series, creates a rigid, tricyclic system that can be strategically functionalized to interact with various biological targets. The introduction of a carbonitrile group at the 5-position further modulates the electronic properties and potential hydrogen bonding capabilities of the molecule, making it an intriguing candidate for drug design.
Derivatives of the broader cyclopenta[b]indole class have been investigated for their potential as antimicrotubule agents with applications in leukemia treatment.[1] This highlights the therapeutic potential of this structural motif.
Physicochemical Properties
The fundamental properties of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂ | In-house calculation |
| Molecular Weight | 182.22 g/mol | In-house calculation |
| Canonical SMILES | C1CC2=C(C1)C3=C(N2)C=C(C=C3)C#N | In-house calculation |
Analytical Characterization Workflow
A logical workflow for the characterization of a novel compound like 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile is essential for confirming its identity, purity, and structure.
Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound. For 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: The expected m/z for the [M+H]⁺ ion of C₁₂H₁₀N₂ is approximately 183.0917. Compare the experimentally observed accurate mass with the theoretical mass to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the protons on the indole ring system. The presence of the electron-withdrawing cyano group will likely shift the protons on the benzene ring downfield.
-
Aliphatic Protons: Signals corresponding to the methylene groups of the cyclopentane ring, likely in the 2.0-3.5 ppm range.
-
N-H Proton: A broad singlet, typically in the downfield region (8.0-12.0 ppm), corresponding to the indole NH proton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is crucial for confirming the connectivity of the ring system.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, the most characteristic vibration will be that of the nitrile (C≡N) group.
Expected IR Absorption Bands:
-
C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.[4]
-
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ for the indole NH.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Potential Applications in Drug Discovery
The cyclopenta[b]indole scaffold is of significant interest in drug discovery. The rigid structure provides a well-defined orientation of substituents for interaction with biological targets. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
Caption: The cyclopenta[b]indole core as a scaffold for targeting various biological pathways.
Given that related cyclopenta[b]indoles have shown activity as antimicrotubule agents, a potential avenue of research for 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile would be in the area of oncology.[1] Further screening against a panel of cancer cell lines and relevant protein targets would be a logical next step.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile is not available, general precautions for handling indole and nitrile-containing compounds should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile represents an interesting scaffold for further exploration in medicinal chemistry. This guide provides the foundational physicochemical data and a comprehensive analytical workflow for its characterization. Although specific experimental data for this compound is scarce, the methodologies and expected results outlined herein, based on related structures, offer a robust framework for researchers to confidently synthesize and analyze this and similar molecules. The potential for this class of compounds in drug discovery, particularly in oncology, warrants further investigation.
References
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Google Patents. (n.d.). Substituted 1,2,3,4-tetrahydro-cyclopenta/b/indole- and 1,2,3,3a,4,8a-hexahydro-cyclopenta/b/indole derivatives, their intermediate products, process for their production and medical preparations containing them. (HU9200172D0).
- (n.d.). Regioselective C5−H Direct Iodination of Indoles.
-
PubMed. (2024). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. Toxicology in Vitro, 99, 105856. Retrieved February 24, 2026, from [Link]
Sources
Technical Guide: Synthesis of the Cyclopenta[b]indole Scaffold
Executive Summary
The cyclopenta[b]indole scaffold—a tricyclic system fusing an indole with a cyclopentane ring at the 2,3-position—represents a "privileged structure" in medicinal chemistry.[1][2][3] It serves as the core pharmacophore for a diverse array of bioactive natural products (e.g., yuehchukene , paspaline , fischerindoles ) and synthetic therapeutics targeting GPCRs and kinase pathways.
This guide provides a critical analysis of synthetic methodologies, moving beyond classical Fischer indolization to modern transition-metal-catalyzed annulations.[3] It is designed for drug development professionals requiring scalable, stereoselective routes to this scaffold.[3]
Part 1: Structural Analysis & Synthetic Challenges[3]
The Scaffold
The cyclopenta[b]indole core exists primarily in two oxidation states:
-
Fully Aromatic (Cyclopenta[b]indole): Contains a cyclopentadienyl cation-like character.[3] Often unstable or anti-aromatic depending on substitution, making isolation difficult.[3]
-
Tetrahydrocyclopenta[b]indole: The dominant form in stable drugs (e.g., Ramatroban analogs) and natural products.
Key Reactivity Profiles[3]
-
C3-Position: Highly nucleophilic; prone to alkylation, controlling the stereochemistry of the ring junction.[3]
-
Ring Strain: The fusion of a 5-membered ring to the indole creates torsional strain, affecting the thermodynamics of cyclization steps.
-
Oxidation Potential: The electron-rich indole moiety is susceptible to oxidative degradation during harsh Lewis acid-catalyzed cyclizations (e.g., classic Nazarov conditions).[3]
Part 2: Strategic Classification of Methodologies
We categorize synthesis into three strategic classes based on bond disconnection.
Table 1: Comparative Analysis of Synthetic Strategies
| Strategy | Key Disconnection | Catalyst/Reagent | Pros | Cons |
| Classical Condensation | Indole formation (N1-C2 / C3-C3a) | Phenylhydrazine / Acid (Fischer) | Low cost; Scalable | Harsh conditions; Poor regiocontrol with unsymmetrical ketones |
| Pd-Catalyzed Annulation | C2-C(alkene) / C3-C(alkene) | Pd(OAc)₂, Pd(PPh₃)₄ | High functional group tolerance; Mild | Expensive catalysts; Requires pre-functionalized halosubstrates |
| Au-Catalyzed Cyclization | Alkyne activation / Nazarov | Au(I) / Ag(I) salts | 100% Atom economy; High stereocontrol | High catalyst cost; Sensitivity to moisture/air |
| Radical Cyclization | C2-C3 bond formation | Bu₃SnH / AIBN / Photoredox | Access to quaternary centers | Toxic reagents (Tin); Dilute conditions required |
Part 3: Visualizing the Synthetic Logic
Retrosynthetic Analysis Map
The following diagram illustrates the three primary disconnections used to access the core.
Figure 1: Strategic disconnections for the assembly of the cyclopenta[b]indole scaffold.
Part 4: Detailed Experimental Protocols
Protocol A: Gold(I)-Catalyzed Dearomative Rautenstrauch Rearrangement
Based on Toste et al. (J. Am. Chem. Soc.) This method is superior for generating enantioenriched tetrahydrocyclopenta[b]indoles from propargyl esters, utilizing a "chiral counterion" or ligand strategy.[3]
Mechanism:
-
1,2-Acyloxy migration (Rautenstrauch) generates a gold-carbenoid.[3]
-
Imino-Nazarov cyclization closes the ring.[3]
Step-by-Step Procedure:
-
Preparation: In a glovebox, weigh (S)-DTBM-Segphos(AuCl)₂ (3 mol%) and AgSbF₆ (6 mol%) into a dried vial.
-
Activation: Add nitromethane (0.1 M concentration relative to substrate) to generate the active cationic gold species. Stir for 5 minutes.
-
Substrate Addition: Add the indole-derived propargyl acetate (1.0 equiv) dissolved in nitromethane.
-
Reaction: Stir at -20 °C for 12 hours. Monitor by TLC for disappearance of the propargyl ester.
-
Quench: Filter the mixture through a short pad of silica gel, eluting with diethyl ether to remove the catalyst.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Validation Check:
-
Success Indicator: Disappearance of the alkyne stretch (~2100 cm⁻¹) in IR.
-
Common Pitfall: Moisture will hydrolyze the intermediate oxocarbenium; use strictly anhydrous solvents.
Protocol B: Pd-Catalyzed Intramolecular Larock-Type Annulation
Based on Wang et al. and Larock methodologies. Ideal for constructing the scaffold from o-iodoanilines and internal alkynes/dienes.[3]
Step-by-Step Procedure:
-
Reagents: Combine N-protected o-iodoaniline (1.0 equiv), the internal alkyne/diene (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equiv).
-
Solvent: Dissolve in DMF (0.2 M).
-
Conditions: Heat to 100 °C under Argon atmosphere for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF.[3]
-
Purification: Silica gel chromatography.
Part 5: Case Study – Total Synthesis of (±)-Yuehchukene
Yuehchukene is a dimeric indole alkaloid with potent anti-implantation activity.[3] Its core is a tetrahydroindeno[2,1-b]indole (a benz-fused cyclopenta[b]indole).[3]
The Bergman-Venemalm Strategy
This route is selected for its reproducibility and logical assembly of the tetracyclic core before dimerization.[3]
Figure 2: Workflow for the Bergman-Venemalm total synthesis of Yuehchukene.
Critical Process Parameters (CPP)
-
Step 1 (Acylation): Requires protection of the indole nitrogen or use of excess Grignard to prevent N-acylation over C3-acylation.[3]
-
Step 4 (Cyclization): This is the biomimetic key step. The diene intermediate undergoes a cationic cyclization to form the cyclopentane ring. Control of acid strength is vital to prevent polymerization of the electron-rich indole.[3]
Part 6: References
-
Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 2018.[3][4]
-
Catalyzed Dearomative Rautenstrauch Rearrangement: Enantioselective Access to Cyclopenta[b]indoles. Journal of the American Chemical Society, 2015.[5]
-
Construction of Cyclopenta[b]indol-1-ones by a Tandem Gold(I)-Catalyzed Rearrangement/Nazarov Reaction. Organic Letters, 2016.[3]
-
Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline. Journal of the American Chemical Society, 2015.[6] (Demonstrates advanced application of the scaffold).
-
Synthesis of dihydro[1,2-b]indenoindole-9-ols through a Pd-catalysed cascade process. Chemical Communications, 2013.[3] (Wang Group).[3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yuehchukene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. The Johnson Synthesis of Paspaline [organic-chemistry.org]
Title: A Strategic Guide to Unveiling the Therapeutic Potential of Novel Cyclopenta[b]indoles: A Multi-Faceted Biological Screening Cascade
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopenta[b]indole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetically derived compounds with significant biological activity.[1][2][3] Its rigid, tricyclic structure provides a unique three-dimensional framework that can be strategically functionalized, making it an attractive starting point for the discovery of novel therapeutics.[4] Found in alkaloids with properties ranging from antifungal to antineoplastic, the versatility of this scaffold has spurred the development of diverse synthetic methodologies to create extensive compound libraries.[1][4][5][6]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive and field-proven framework for the biological activity screening of novel cyclopenta[b]indole libraries. Moving beyond a simple compilation of protocols, we will explore the causality behind experimental choices, establishing a logical, tiered screening cascade designed to efficiently identify and validate promising lead compounds. We will focus on four key therapeutic areas where cyclopenta[b]indoles have shown considerable promise: oncology, inflammation, neurodegeneration, and kinase inhibition. Each section is designed as a self-validating system, ensuring that the data generated at each stage provides a robust foundation for subsequent, more resource-intensive investigations.
Chapter 1: The Cyclopenta[b]indole Scaffold: A Foundation for Diverse Bioactivity
The core of a successful screening campaign lies in understanding the intrinsic potential of the chemical scaffold. The cyclopenta[b]indole system, composed of a fused indole and a five-membered carbocyclic ring, offers multiple positions for chemical modification, allowing for the fine-tuning of physicochemical properties and target specificity.[4] This structural versatility is directly linked to its ability to interact with a wide array of biological targets.
Historically, natural and synthetic cyclopenta[b]indoles have demonstrated potent activities, including:
-
Anticancer Activity: Notably through the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[7][8]
-
Kinase Inhibition: Targeting key enzymes in cell signaling pathways, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical in cell division and proliferation.[9][10][11]
-
Anti-Inflammatory Effects: Modulating inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX).[12][13]
-
Neuroprotective Properties: Exhibiting potential in models of neurodegenerative diseases by combating oxidative stress and inhibiting processes like amyloid-beta aggregation.[14][15][16]
Caption: The versatile cyclopenta[b]indole scaffold and its primary therapeutic targets.
Chapter 2: Designing a Screening Cascade: From Primary Hits to Validated Leads
A robust screening strategy is hierarchical. It begins with broad, high-throughput screening (HTS) to cast a wide net and identify initial "hits" from a large library of compounds. These hits are then subjected to a series of increasingly specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and validate their potential as lead candidates. This tiered approach maximizes efficiency and minimizes resource expenditure by focusing only on the most promising molecules.
The causality is clear: without a reliable and reproducible primary assay, any downstream efforts are built on a flawed foundation. Conversely, a hit from a primary screen is merely an observation; it requires mechanistic validation from secondary assays to become a credible lead.
Caption: A hierarchical workflow for efficient drug candidate screening.
Chapter 3: Screening for Anticancer Activity
Rationale: The antiproliferative and cytotoxic effects of certain cyclopenta[b]indoles make this class a fertile ground for oncology research. Reports indicate that some derivatives can interfere with microtubule polymerization, a clinically validated anticancer mechanism, leading to mitotic arrest and apoptosis.[7][8] Therefore, the initial screening phase is designed to identify compounds that reduce cancer cell viability, followed by secondary assays to determine if this effect is mediated by the induction of programmed cell death or cell cycle disruption.
Primary Screening: High-Throughput Cell Viability Assay
This initial screen aims to identify compounds that exhibit cytotoxicity against a panel of human cancer cell lines. The choice of a luminescent assay like CellTiter-Glo® is strategic; its high sensitivity, broad linear range, and simple "add-mix-read" protocol are ideal for HTS automation.[17]
Experimental Protocol: ATP-Based Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., HeLa for cervical, MCF-7 for breast) in opaque-walled 96- or 384-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel cyclopenta[b]indole compounds in appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate the plates for 48-72 hours. This duration is critical to observe effects on cell proliferation.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume as per manufacturer's instructions).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a microplate reader.
-
Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Hypothetical Primary Screening Results
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| CPI-001 | 1.2 | 2.5 | 1.8 |
| CPI-002 | > 100 | > 100 | > 100 |
| CPI-003 | 15.7 | 22.4 | 18.9 |
| CPI-004 | 0.8 | 1.1 | 0.9 |
| Staurosporine | 0.05 | 0.03 | 0.04 |
Secondary Assays for Mechanism of Action
Hits from the primary screen (e.g., CPI-001, CPI-004) must be further investigated.
Experimental Protocol: Caspase-3/7 Apoptosis Assay
-
Cell Treatment: Plate and treat cells with the hit compounds at their approximate IC50 and 2x IC50 concentrations for 24-48 hours, as described above.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence. A significant increase in luminescence compared to the vehicle control indicates the activation of effector caspases and induction of apoptosis.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with the hit compounds (at IC50 concentrations) for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase, for example, would be consistent with the reported microtubule-targeting activity of some cyclopenta[b]indoles.[8]
Chapter 4: Screening for Anti-Inflammatory Potential
Rationale: Chronic inflammation is a key driver of numerous diseases. Screening for anti-inflammatory activity often begins with simple, cost-effective in vitro assays that model key inflammatory events, such as protein denaturation and membrane damage.[18] These assays provide a rapid assessment of a compound's potential before moving to more complex enzyme or cell-based models.
Primary Screening: Protein Denaturation and Membrane Stabilization
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture: In test tubes, prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.
-
Cooling & Measurement: After cooling, add 2.5 mL of PBS to each tube. Measure the turbidity (absorbance) at 660 nm using a spectrophotometer.
-
Controls & Analysis: Use Diclofenac sodium as a positive control. Calculate the percentage inhibition of denaturation. A lower absorbance indicates higher inhibition.[19][20]
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
HRBC Suspension Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge, discard the plasma, and wash the packed red blood cells three times with isotonic saline. Prepare a 10% v/v suspension in isotonic saline.
-
Assay Mixture: Mix 1.0 mL of the test compound at various concentrations with 0.5 mL of the 10% HRBC suspension.
-
Incubation: Incubate at 56°C for 30 minutes in a water bath to induce heat-mediated hemolysis.
-
Centrifugation: Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Data Acquisition: Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Controls & Analysis: Use a vehicle control (for 100% hemolysis) and a positive control (e.g., Indomethacin). Calculate the percentage of membrane stabilization.[21]
Data Presentation: Hypothetical Anti-Inflammatory Primary Screen
| Compound ID | Protein Denaturation Inhibition (%) at 100 µg/mL | HRBC Membrane Stabilization (%) at 100 µg/mL |
| CPI-005 | 65.2 | 58.9 |
| CPI-006 | 12.1 | 8.4 |
| CPI-007 | 72.8 | 69.3 |
| Diclofenac | 85.4 | 81.2 |
Chapter 5: Screening for Neuroprotective Effects
Rationale: The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates a multi-pronged screening approach.[6][22] Key pathological events include oxidative stress, mitochondrial dysfunction, and the aggregation of proteins like amyloid-beta (Aβ).[15] Therefore, a logical screening cascade involves first identifying compounds that protect neuronal cells from a general insult (like oxidative stress) and then investigating specific mechanisms like Aβ disaggregation.
Primary Screening: Neuroprotection Against Oxidative Stress
The SH-SY5Y neuroblastoma cell line is a widely used and validated model for initial neuroprotection screening. Oxidative stress, a common factor in neurodegeneration, can be reliably induced with hydrogen peroxide (H₂O₂).
Experimental Protocol: H₂O₂-Induced Cytotoxicity Assay
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate (if required by the specific protocol) for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the novel cyclopenta[b]indoles for 2-4 hours. This pre-incubation allows the compounds to exert their protective effects before the insult.
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to all wells except the vehicle control.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO or a similar solvent. Read absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each compound relative to the cells treated with H₂O₂ alone.
Secondary Assay: Amyloid-Beta Aggregation Inhibition
For hits showing promise in the primary screen, investigating their effect on a key pathological hallmark of Alzheimer's disease is a critical next step. The Thioflavin T (ThT) assay is a standard method for monitoring Aβ fibrillization.
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
-
Preparation: Prepare a solution of Aβ(1-42) peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a black, clear-bottom 96-well plate, mix the Aβ peptide solution with the test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C with gentle, intermittent shaking for 24-48 hours to allow for aggregation.
-
ThT Addition: Add Thioflavin T solution to each well.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Analysis: A reduction in ThT fluorescence in the presence of a compound indicates inhibition of Aβ fibril formation.[15]
Chapter 6: Target-Based Screening: Kinase Inhibition
Rationale: The indole nucleus is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[11][23] Given that cyclopenta[b]indoles have been specifically shown to inhibit kinases like Aurora B, a target-based approach is highly warranted.[9][10] The screening workflow begins with a broad panel to identify selectivity and then narrows to specific assays to determine potency (IC50).
Caption: Workflow for identifying and validating specific kinase inhibitor targets.
Primary Screening: Broad Kinase Panel
This step is often outsourced to specialized vendors. A single high concentration (e.g., 10 µM) of a hit compound is screened against a large panel of recombinant human kinases. The output is typically a percentage inhibition value for each kinase, which provides a "selectivity profile" and identifies the most likely targets.
Secondary Assay: In Vitro Kinase IC50 Determination
Once primary targets are identified (e.g., Aurora B kinase), a dose-response assay is performed to accurately determine the IC50. Luminescence-based assays that quantify ATP consumption (as kinase activity depletes ATP) are industry standards.
Experimental Protocol: ADP-Glo™ Kinase Assay (for Aurora B)
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the Aurora B enzyme, the substrate (e.g., a generic peptide substrate), and serial dilutions of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for 1 hour.
-
First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence. The signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Profile
| Compound ID | Aurora A IC50 (µM) | Aurora B IC50 (µM) | CDK2 IC50 (µM) | VEGFR2 IC50 (µM) |
| CPI-009 | 25.1 | 0.15 | > 50 | 12.3 |
| CPI-010 | 1.8 | 1.5 | 2.2 | > 50 |
| CPI-011 | > 50 | > 50 | > 50 | > 50 |
| VX-680 (Ref) | 0.006 | 0.025 | 0.110 | 0.020 |
Conclusion
The biological screening of novel cyclopenta[b]indoles requires a methodical, multi-layered strategy that is guided by the inherent chemical and biological potential of the scaffold. By employing a cascade of assays—from high-throughput phenotypic screens to specific, mechanism-of-action and target-based studies—researchers can efficiently navigate large chemical libraries to identify and validate compounds with genuine therapeutic promise. The protocols and workflows detailed in this guide provide a robust, self-validating framework for uncovering the next generation of anticancer, anti-inflammatory, and neuroprotective agents derived from this remarkable heterocyclic system. The journey from a novel molecule to a validated lead is complex, but with a scientifically sound and logically structured screening approach, the probability of success is significantly enhanced.
References
-
Amuthavalli, A., et al. (2023). Facile Synthesis of Novel Cylopenta[ b ]indoles and Their Biological Assessments. ResearchGate.
-
Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
-
Bentham Science Publishers. (n.d.). High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals.
-
In-Pharm. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
-
PubMed. (2024). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity.
-
National Institutes of Health (NIH). (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles.
-
PubMed. (2021). Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells.
-
Royal Society of Chemistry. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles.
-
Semantic Scholar. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles.
-
Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service.
-
ACS Publications. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles.
-
PLOS Genetics. (2021). High-throughput screening and genome-wide analyses of 44 anticancer drugs in the 1000 Genomes cell lines reveals an association of the NQO1 gene with the response of multiple anticancer drugs.
-
IRIS Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity.
-
ACS Publications. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles.
-
PubMed. (2020). Cyclopenta[ b]indole Derivative Inhibits Aurora B in Primary Cells.
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PubMed. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles.
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ACS Omega. (2020). Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells.
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PLOS One. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke.
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BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
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National Institutes of Health (NIH). (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
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ACS Omega. (2020). Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells.
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PubMed. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues.
-
PubMed. (2014). High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform.
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ResearchGate. (n.d.). Mårtensson's synthesis of bioactive cyclopenta[b]indoles.
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Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
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Taylor & Francis. (2020). Synthesis, molecular docking, antibacterial, antioxidant, and cytotoxicity activities of novel pyrido-cyclopenta[b]indole analogs.
-
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
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ResearchGate. (2013). Indenoindoles and Cyclopentacarbazoles as Bioactive Compounds: Synthesis and Biological Applications.
-
Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea.
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ResearchGate. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold.
-
ResearchGate. (2020). Synthesis, molecular docking, antibacterial, antioxidant, and cytotoxicity activities of novel pyrido-cyclopenta[b]indole analogs.
-
ResearchGate. (2025). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease.
-
ResearchGate. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
-
BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
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Bentham Science. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
-
PubMed. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
-
National Institutes of Health (NIH). (2018). Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease.
-
MDPI. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.
-
MDPI. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
-
MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
-
MDPI. (2024). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
-
PubMed. (2001). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress.
-
Google Patents. (n.d.). Uses of indole-ketones or indolidones as neuro-protective drugs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1H,2H,3H,4H-cyclopenta[b]indoles via Intramolecular Friedel-Crafts Alkylation
Introduction: The Significance of the Cyclopenta[b]indole Scaffold
The 1H,2H,3H,4H-cyclopenta[b]indole core, a prominent structural motif in medicinal chemistry and natural products, represents a class of compounds with significant therapeutic potential.[1][2] These fused heterocyclic systems are integral to a wide array of biologically active molecules, including potent pharmaceuticals and complex alkaloids. Their diverse pharmacological activities underscore the importance of robust and efficient synthetic methodologies for their construction. Among the various synthetic strategies, intramolecular Friedel-Crafts alkylation stands out as a powerful and convergent approach to access this privileged scaffold. This application note provides an in-depth guide to the synthesis of 1H,2H,3H,4H-cyclopenta[b]indoles, focusing on the principles, protocols, and practical considerations of the intramolecular Friedel-Crafts alkylation.
Core Principle: Intramolecular Friedel-Crafts Alkylation for Cyclopenta[b]indole Formation
The intramolecular Friedel-Crafts alkylation is a classic yet highly effective method for forming cyclic structures. In the context of cyclopenta[b]indole synthesis, this reaction involves the cyclization of a suitable indole precursor bearing an electrophilic side chain. The electron-rich indole nucleus acts as the nucleophile, attacking the electrophilic center to forge the new carbon-carbon bond that closes the five-membered ring.
The success of this reaction hinges on the generation of a reactive electrophile, typically a carbocation or a species with significant carbocationic character, from a precursor such as an alcohol, alkene, or alkyl halide. The choice of catalyst, most commonly a Lewis acid or a Brønsted acid, is critical in facilitating the formation of this electrophile and promoting the subsequent cyclization.
dot
Sources
purification techniques for 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
Application Note: High-Purity Isolation & Purification of 1H,2H,3H,4H-Cyclopenta[b]indole-5-carbonitrile
Part 1: Introduction & Chemical Context
1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile (CAS: 102425-45-2, generic structure ref) is a critical tricyclic intermediate, most notably utilized in the synthesis of JAK1/JAK2 inhibitors such as Ruxolitinib (Jakafi). Its synthesis typically involves the Fischer Indole cyclization of 4-cyanophenylhydrazine and cyclopentanone under acidic conditions.
While the synthesis is robust, the purification is often complicated by the formation of "Red-Indole" oligomers, unreacted hydrazine salts (genotoxic impurities), and acid-catalyzed polymeric tars. Achieving >99.5% purity is essential, as transition metal catalysts (e.g., Palladium used in subsequent cross-coupling steps) are easily poisoned by hydrazine residues or sulfur/nitrogen-containing impurities.
This guide details two validated purification protocols:
-
Thermodynamic Crystallization (Method A): For multi-gram to kilogram scale.
-
Flash Column Chromatography (Method B): For analytical standards or low-yield recovery.
Part 2: Impurity Profile & Separation Logic
Before selecting a technique, one must understand the species being removed.
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Hydrazine Salts | Unreacted 4-cyanophenylhydrazine | Highly polar, water-soluble, basic. | Acidic Aqueous Wash: These partition into the aqueous phase at pH < 3. |
| Acyclic Hydrazones | Incomplete cyclization intermediate | Moderately polar, acid-labile. | Hydrolysis: Prolonged reflux ensures conversion; removed via recrystallization. |
| Oligomers (Tars) | Oxidative coupling of indoles | Non-polar to lipophilic, amorphous. | Adsorption/Filtration: Retained on silica or removed via hot filtration (insoluble in EtOH). |
| Regioisomers | Rare (due to symmetry of 4-cyano reactant) | Similar polarity to product. | Chromatography: Required only if using non-symmetric starting materials. |
Part 3: Method A - Thermodynamic Crystallization (Recommended)
This protocol relies on the steep solubility curve of the indole core in aqueous ethanol. The nitrile group provides enough polarity to allow dissolution in hot ethanol, while the hydrophobic tricyclic core drives precipitation upon cooling/water addition.
Reagents Required
-
Solvent: Ethanol (95% or Absolute)
-
Anti-solvent: Deionized Water[1]
-
Wash Solvent: Cold Ethanol:Water (1:1 mixture)
-
Activated Carbon: Norit® SX Ultra (optional for decolorization)
Step-by-Step Protocol
-
Crude Preparation:
-
Ensure the crude solid has been washed with 1N HCl (to remove hydrazine) and water until neutral. Dry the crude cake to <5% moisture content to ensure accurate solvent ratios.
-
-
Dissolution (The "Hot" Phase):
-
Transfer crude solid (e.g., 10 g) to a round-bottom flask.
-
Add Ethanol (50 mL) (Ratio: 5 vol relative to mass).
-
Heat to reflux (78°C) with magnetic stirring.
-
Checkpoint: If the solution is not clear, add Ethanol in 1 mL increments. If black specks remain (polymeric carbon), do not add more solvent; these are insoluble impurities.
-
-
Hot Filtration (Clarification):
-
Critical Step: While at reflux, add activated carbon (5 wt%, 0.5 g) if the solution is dark brown/red. Stir for 10 minutes.
-
Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel. This removes the "tars" and inorganic salts (e.g., ZnCl2 residues).
-
-
Controlled Crystallization:
-
Return the filtrate to the heat source and bring back to a gentle boil.
-
Slowly add Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Add just enough Ethanol (approx 1-2 mL) to clear the solution again.
-
Thermodynamics: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities in the crystal lattice.
-
-
Harvesting:
-
Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filter the crystalline solid under vacuum.[1]
-
Wash: Rinse the cake with 20 mL of cold Ethanol:Water (1:1).
-
Dry: Vacuum oven at 50°C for 12 hours.
-
Expected Yield: 75-85% recovery from crude. Target Purity: >99% (HPLC).
Part 4: Method B - Flash Chromatography (High Purity/R&D)
Used when the crude mixture contains significant non-polar side products that co-crystallize.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Detection: UV at 254 nm (Nitrile and Indole chromophores are UV active).
Protocol:
-
Load: Dissolve crude in a minimum amount of DCM or adsorb onto silica (dry load) if solubility is poor.
-
Elution Gradient:
-
0 - 5 min: 100% Hexanes (Elutes non-polar hydrocarbons/tars).
-
5 - 20 min: Gradient to 80:20 Hexanes:EtOAc.
-
Product Elution: The title compound typically elutes between 15-25% EtOAc depending on column packing.
-
-
Collection: Collect fractions absorbing at 254 nm. The nitrile group pulls the compound slightly later than unsubstituted tetrahydrocarbazoles.
Part 5: Process Visualization (Workflow)
The following diagram illustrates the decision matrix for purification based on the crude state.
Figure 1: Decision tree for the isolation and purification of the target indole intermediate.
Part 6: Analytical Validation
To ensure the protocol was successful, verify the following parameters:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Melting Point | 208°C - 212°C (Decomposes) | Capillary MP |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| HPLC Purity | > 99.0% Area | C18 Column, ACN/Water (0.1% TFA) |
| Hydrazine Content | < 10 ppm | Genotoxic Impurity Assay |
Note on NMR: The NH proton of the indole is broad and exchangeable. The methylene protons of the cyclopentane ring appear as three distinct multiplets (2H, 2H, 2H) due to the fused ring system rigidity.
References
-
Fischer Indole Synthesis Overview
-
Synthesis of 5-Cyanoindoles (BenchChem Application Note)
-
"One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride." BenchChem Application Notes, 2025. Link
-
-
Patent on JAK Inhibitor Intermediates (Ruxolitinib)
-
Rodgers, J. D., et al. "Heteroaryl Substituted Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-b]pyrimidines as Janus Kinase Inhibitors." WO Patent 2007/070514, 2007. (Describes the use of cyclopentyl-indole precursors). Link
-
-
Recrystallization of Tetrahydrocarbazoles
-
Organic Process Research & Development, "Scalable Synthesis of Indole Derivatives." ACS Publications. (General reference for EtOH/Water systems in indole purification). Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Cyclopenta[b]indole Synthesis
The synthesis of the cyclopenta[b]indole scaffold, a core structural motif in numerous bioactive natural products and pharmaceuticals, presents a significant synthetic challenge. While various elegant methods have been developed for its construction, the formation of undesired byproducts remains a common hurdle for researchers. This guide provides in-depth technical assistance in a question-and-answer format to address specific issues encountered during these experiments, offering field-proven insights and solutions.
Section 1: Isomeric Byproducts and Regioselectivity Issues
FAQ 1.1: Our reaction is producing a mixture of the desired cyclopenta[b]indole and an isomer. How can we improve the regioselectivity of the cyclization?
The formation of isomeric byproducts is a frequent challenge, particularly in reactions involving unsymmetrical starting materials. The root cause often lies in a lack of control over the regioselectivity of the key bond-forming step.
Causality and Experimental Choices:
In many cyclopenta[b]indole syntheses, such as the Fischer indole synthesis and various metal-catalyzed annulations, the cyclization step involves an electrophilic attack on the indole nucleus. The indole C2 and C3 positions have different nucleophilicities, and the substitution pattern on the indole ring can further influence the site of attack. For instance, in some intramolecular Friedel-Crafts type reactions, kinetic preference for cyclization at the C5 position can dominate over the higher nucleophilicity of the C3 position, leading to complete regioselectivity at C5.[1]
Troubleshooting Guide:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Inappropriate Lewis or Brønsted acid catalyst promoting undesired cyclization pathway. | Screen a range of catalysts with varying strengths and steric bulk. For example, in Nazarov cyclizations, FeBr3 has been shown to be a mild and effective Lewis acid for achieving high regioselectivity.[2][3] For Fischer indole synthesis, catalysts like polyphosphoric acid (PPA) or zinc chloride can influence the outcome.[4] |
| Solvent | Solvent polarity and coordinating ability affecting the stability of key intermediates. | Test a variety of solvents. For instance, polar aprotic solvents like DMF or DMSO can stabilize charged intermediates differently than nonpolar solvents like toluene, potentially altering the reaction pathway. |
| Temperature | Higher temperatures can lead to equilibration between kinetic and thermodynamic products. | Run the reaction at a lower temperature to favor the kinetically preferred isomer. If the desired product is the thermodynamic one, a higher temperature might be beneficial, but this also risks decomposition. |
| Substrate Design | Steric or electronic properties of substituents on the indole or the cyclizing partner favoring an undesired pathway. | If possible, modify the substrate. Installing a bulky protecting group on the indole nitrogen or a directing group on the indole ring can block undesired reaction sites and enhance regioselectivity. |
Experimental Protocol: Optimizing Regioselectivity in a Lewis Acid-Catalyzed Nazarov Cyclization
This protocol provides a general framework for optimizing the regioselectivity of a Nazarov cyclization to form a cyclopenta[b]indole.
-
Catalyst Screening: In parallel reaction vessels, dissolve the divinyl ketone precursor (1 equivalent) in anhydrous dichloromethane (DCM). To each vessel, add a different Lewis acid catalyst (e.g., FeBr3, Sc(OTf)3, Cu(OTf)2, BF3·OEt2) at a loading of 10 mol%.
-
Solvent Screening: Set up parallel reactions using the most promising Lewis acid from step 1. Use a range of anhydrous solvents such as DCM, 1,2-dichloroethane (DCE), toluene, and acetonitrile.
-
Temperature Optimization: Using the best catalyst and solvent combination, run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature, and reflux).
-
Monitoring and Analysis: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS to determine the ratio of the desired product to the isomeric byproduct.
-
Scale-up: Once the optimal conditions are identified, proceed with a larger scale reaction.
Section 2: Dimerization and Other Higher Molecular Weight Byproducts
FAQ 2.1: We are observing a significant amount of a byproduct with approximately double the mass of our expected product in our palladium-catalyzed synthesis. What is the likely cause and how can we minimize it?
The formation of dimeric and oligomeric byproducts is a common issue in transition metal-catalyzed reactions, particularly those involving oxidative coupling or Heck-type reactions.
Causality and Experimental Choices:
In many palladium-catalyzed syntheses of cyclopenta[b]indoles, an intermolecular reaction can compete with the desired intramolecular cyclization. For example, in a Heck reaction, the organopalladium intermediate can react with another molecule of the starting alkene instead of undergoing intramolecular cyclization. This is especially prevalent at high concentrations.
Troubleshooting Table:
| Parameter | Potential Issue | Recommended Action |
| Concentration | High concentration favors intermolecular reactions. | Employ high-dilution conditions by slowly adding the substrate to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the starting material. |
| Catalyst Loading | Insufficient catalyst can lead to incomplete reaction and side products. Conversely, excessively high loading can sometimes promote side reactions. | Optimize the catalyst loading, typically between 1-5 mol% for palladium catalysts. |
| Ligand | The choice of ligand can significantly influence the rate of intramolecular versus intermolecular reactions. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can often favor the intramolecular pathway by sterically hindering intermolecular coupling. |
| Temperature | High temperatures can sometimes favor undesired pathways. | Optimize the reaction temperature. Start at a lower temperature and gradually increase it. |
Experimental Protocol: Minimizing Dimerization using High-Dilution Conditions
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the solvent and the palladium catalyst.
-
Substrate Addition: Dissolve the starting material in the same solvent and place it in the dropping funnel.
-
Reaction: Heat the catalyst-solvent mixture to the desired temperature. Then, add the substrate solution from the dropping funnel dropwise over a period of several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the standard workup and purification.
Section 3: Byproducts from Substrate Decomposition
FAQ 3.1: Our reaction at elevated temperatures is producing a complex mixture of byproducts, suggesting decomposition of the indole starting material. How can we mitigate this?
Indole and its derivatives can be susceptible to decomposition under harsh reaction conditions, particularly high temperatures and strongly acidic or basic media.[5]
Causality and Experimental Choices:
The thermal decomposition of indole can be initiated by the ejection of a hydrogen atom from the N-H bond.[5] This can lead to a cascade of radical reactions, resulting in a complex mixture of fragmentation and polymerization products.[5] In the presence of strong acids, indoles can also polymerize.[6]
Troubleshooting Guide:
| Parameter | Potential Issue | Recommended Action |
| Temperature | High temperatures promoting thermal decomposition. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different synthetic route that proceeds under milder conditions. |
| Reaction Time | Prolonged reaction times increase the likelihood of decomposition. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| pH | Strongly acidic or basic conditions can cause decomposition or polymerization. | Use milder acid or base catalysts. If possible, opt for neutral reaction conditions. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation. | Conduct the reaction under an inert atmosphere of nitrogen or argon. |
Graphviz Diagram: Decomposition Pathways
Caption: Decomposition pathways of indole starting materials.
Section 4: Purification Challenges
FAQ 4.1: The polarity of our desired cyclopenta[b]indole and a major byproduct are very similar, making separation by column chromatography challenging. What are some alternative purification strategies?
Co-elution of products and byproducts is a common frustration in organic synthesis. When standard column chromatography fails, several alternative techniques can be employed.
Alternative Purification Strategies:
-
Recrystallization: If your desired product is a solid, recrystallization is a powerful technique for purification. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase columns can be used. While more expensive and time-consuming for large quantities, it is often the best option for separating closely related compounds.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and is an excellent technique for preparative separations. It is often faster and uses less organic solvent than prep-HPLC.
-
Derivative Formation and Subsequent Removal: In some cases, it may be possible to selectively react the byproduct with a reagent to form a derivative with very different polarity, making it easily separable. The excess reagent and the derivatized byproduct are then removed, and if necessary, the desired product can be regenerated.
-
Optimizing Column Chromatography: Before abandoning column chromatography, consider:
-
Solvent System: A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) can sometimes reveal a combination that provides better separation.
-
Stationary Phase: Switching to a different stationary phase, such as alumina, Florisil, or a bonded phase (e.g., diol, cyano), can alter the selectivity of the separation.
-
Gradient Elution: A carefully designed gradient elution profile can improve the separation of closely eluting compounds.
-
Graphviz Diagram: Purification Workflow
Caption: Decision workflow for purification of cyclopenta[b]indoles.
References
-
Vivekanand, T., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(33), 18576–18588. [Link]
-
Mackie, R. K., & Thomson, R. H. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(49), 9397-9404. [Link]
-
Kwon, O., & Park, J. (2016). Lewis Acid Mediated Nazarov Cyclization of 1,4-Pentadien-3-ols. Organic Letters, 18(15), 3686–3689. [Link]
-
Gribble, G. W. (2010). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Journal of Heterocyclic Chemistry, 47(4), 817-833. [Link]
-
de Oliveira, V. E., & Ferreira, V. F. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. In Topics in Heterocyclic Chemistry (Vol. 58, pp. 223-268). Springer, Cham. [Link]
-
Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
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- 2. Recent metal-catalysed approaches for the synthesis of cyclopenta[ b ]indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03480J [pubs.rsc.org]
- 3. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. bhu.ac.in [bhu.ac.in]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Indole Substrates
Ticket ID: IND-FC-404 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Indole Functionalization via Friedel-Crafts Pathways
Executive Summary: The Indole Paradox
Welcome to the technical support hub for indole chemistry. If you are here, you are likely facing the "Indole Paradox" : Indole is one of the most nucleophilic heterocycles (often called "pi-excessive"), yet it is notoriously unstable under the very conditions required for electrophilic aromatic substitution (EAS).
Traditional Friedel-Crafts conditions (e.g., AlCl₃, stoichiometric acids) often fail with indoles, resulting in:
-
Polymerization: Acid-catalyzed dimerization/trimerization.
-
Regioselectivity Issues: Competition between C3 (kinetic), C2 (thermodynamic), and N1 sites.
-
Catalyst Deactivation: The basic nitrogen lone pair coordinates with hard Lewis acids, killing the catalyst.
This guide moves beyond textbook theory to provide field-proven, robust protocols for modern drug discovery.
Diagnostic Workflow
Before altering your reaction parameters, use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic decision tree for identifying common failure modes in indole Friedel-Crafts reactions.
Critical Failure Modes & Solutions
Issue 1: The "Black Tar" Scenario (Polymerization)
Cause: Indole is acid-sensitive. In the presence of strong Brønsted acids (protic acids) or hard Lewis acids (e.g., AlCl₃, BF₃·OEt₂), indole undergoes protonation at C3 to form an iminium ion. A second molecule of indole attacks this electrophile, leading to dimers, trimers, and eventually intractable polymers [1].
Solution: The "Soft" Lewis Acid Switch Move away from oxophilic, hard Lewis acids. Lanthanide triflates and Group 12/13 triflates are "water-tolerant" and mild.
-
Recommended Catalysts: Indium(III) triflate [In(OTf)₃], Scandium(III) triflate [Sc(OTf)₃], or Copper(II) triflate [Cu(OTf)₂].
-
Why: These catalysts activate the electrophile (acyl halide/enone) without generating a highly acidic environment that degrades the indole.
Issue 2: Catalyst Poisoning (No Conversion)
Cause: The nitrogen lone pair in indole is not part of the aromatic sextet in the same way as pyrrole, but it is still Lewis basic. Hard Lewis acids (AlCl₃, TiCl₄) coordinate tightly to the nitrogen (N1), deactivating the ring toward electrophilic attack and sequestering the catalyst [2].
Solution: N-Protection or Catalyst Overloading
-
N-Protection: Install an electron-withdrawing group (EWG) like Tosyl (Ts), Acetyl (Ac), or Boc. This reduces the basicity of the nitrogen and prevents catalyst coordination. Note: Strong EWGs also deactivate the ring, requiring more active catalysts.
-
Ligand Modification: Use bulky ligands on the metal center to sterically discourage N-coordination while allowing the smaller electrophile to bind.
Issue 3: Regioselectivity (C3 vs. C2)
Mechanism:
-
C3 Attack (Kinetic): The transition state for C3 attack preserves more aromatic character in the benzene ring portion of the indole during the formation of the sigma complex (Wheland intermediate). This is the default pathway [3].
-
C2 Attack (Thermodynamic): C2 alkylation is difficult to achieve directly unless C3 is blocked.
Solution for C2 Functionalization: If you require a C2-substituted indole, do not rely on standard F-C conditions.
-
Strategy A: Use a C3-blocking group (e.g., a halogen or sulfur group) that can be removed later.
-
Strategy B: Use an intramolecular directing group on the Nitrogen that delivers the electrophile to C2.
Optimized Experimental Protocols
Protocol A: Mild C3-Acylation using Metal Triflates
Best for: Unprotected indoles, preventing polymerization.
Reagents:
-
Indole substrate (1.0 equiv)[1]
-
Acylating agent (Acyl chloride or Anhydride) (1.2 equiv)[1]
-
Catalyst: In(OTf)₃ or Sc(OTf)₃ (5–10 mol%)
-
Solvent: Acetonitrile (MeCN) or Nitromethane (MeNO₂)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask, dissolve the indole (1.0 mmol) in MeCN (5 mL).
-
Catalyst Addition: Add In(OTf)₃ (0.05 mmol, 5 mol%). The mixture should remain clear or turn slightly yellow.
-
Electrophile Addition: Add the acyl chloride (1.2 mmol) dropwise at 0°C .
-
Technical Note: Adding at 0°C prevents the exotherm from triggering polymerization.
-
-
Reaction: Allow to warm to room temperature (RT) and stir. Monitor by TLC (typically 1–4 hours).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.[1]
-
Purification: Flash column chromatography.
Validation: This protocol typically yields 80-95% of the C3-acyl indole with <5% N-acylation [4].
Protocol B: C3-Alkylation with Alpha,Beta-Unsaturated Ketones (Michael/F-C)
Best for: Creating C-C bonds with enones.
Reagents:
-
Indole (1.0 equiv)[1]
-
Methyl vinyl ketone or Chalcone (1.2 equiv)
-
Catalyst: Bi(OTf)₃ or InBr₃ (10 mol%)
-
Solvent: CH₂Cl₂ or Water (surfactant-mediated)
Step-by-Step:
-
Dissolve indole and catalyst in CH₂Cl₂ at RT.
-
Add the enone slowly.
-
Stir at RT for 2–6 hours.
-
Checkpoint: If the reaction stalls, add 10 mol% of a Brønsted acid co-catalyst (e.g., TBA salt) or switch to a solvent with higher dielectric constant to stabilize the charged intermediate.
Comparative Data: Catalyst Performance
The following table summarizes the performance of various Lewis acids in the acylation of indole with acetic anhydride.
| Catalyst Class | Catalyst Example | Yield (C3-Acyl) | Side Products | Recommendation |
| Hard Lewis Acid | AlCl₃ | < 30% | Polymers, N-acyl | Avoid for unprotected indoles. |
| Traditional | FeCl₃ | 40-50% | Dimers | Use only if substrate is deactivated. |
| Lanthanide Triflate | Sc(OTf)₃ | 85-95% | Trace | Highly Recommended (Reusable). |
| Group 13 Triflate | In(OTf)₃ | 90-98% | None | Gold Standard for mildness. |
| Heterogeneous | Zeolites / Clays | 60-75% | Variable | Good for scale-up, but slower kinetics. |
Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. The diagram below illustrates the competition between the desired C3-acylation and the undesired dimerization.
Figure 2: Reaction pathway showing the critical branch point between product formation and dimerization.
FAQ: Common User Queries
Q: Can I use water as a solvent? A: Surprisingly, yes. Using "water-tolerant" Lewis acids like In(OTf)₃ or surfactant-type Brønsted acids (e.g., DBSA) allows Friedel-Crafts alkylations in water. The hydrophobic effect accelerates the reaction by forcing the organic reactants together [5].
Q: I see a spot on TLC that corresponds to N-acylation. How do I reverse it? A: N-acylated indoles are often kinetically formed but thermodynamically less stable than C3-acylated products. Heating the reaction or treating the isolated N-acyl product with a Lewis acid can sometimes trigger a "Fries-like" rearrangement to the C3 position. Alternatively, use a protic solvent (MeOH) during workup to solvolyze the unstable N-acyl bond.
Q: My indole has an electron-withdrawing group (5-NO₂). The reaction is too slow. A: Electron-deficient indoles are poor nucleophiles. You must increase the electrophilicity of the reacting partner.
-
Switch to a stronger catalyst (e.g., Hf(OTf)₄).
-
Run the reaction in refluxing nitromethane (high dielectric constant stabilizes the transition state).
-
Use a more reactive acylating agent (e.g., mixed anhydrides).
References
-
Bandini, M., et al. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 2009.
-
Kobayashi, S., et al. "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 2002.
-
Jørgensen, K. A. "Friedel–Crafts Alkylation of Indoles." Synthesis, 2003.
-
BenchChem Protocols. "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem, 2025.[1]
-
Shirakawa, S., et al. "Surfactant-Type Brønsted Acid Catalyzed Organic Reactions in Water." Accounts of Chemical Research, 2011.
Sources
optimizing catalyst loading in metal-catalyzed indole cyclization
Topic: Optimizing Catalyst Loading & Troubleshooting Deactivation
Document ID: TSC-IND-2026-OPT Status: Active Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 24, 2026
Executive Summary
Optimizing catalyst loading in indole synthesis (e.g., Larock heteroannulation, oxidative C-H cyclization) is not merely a cost-saving measure; it is a critical control parameter for reaction purity and turnover frequency (TOF). High loading often masks underlying kinetic failures, leading to "false positives" that fail upon scale-up. This guide provides a diagnostic framework to identify the minimum effective loading (MEL) and troubleshoot premature catalyst death.
Part 1: Diagnostic Workflow
Issue: Reaction stalls before completion or requires excessive catalyst (>5 mol%) to proceed. Objective: Determine if the failure is due to Catalyst Deactivation (death) or Product Inhibition (poisoning).
Visual 1: The Catalyst Diagnostic Decision Tree
Caption: Figure 1. Standard "Same Excess" protocol for distinguishing between catalyst death and product inhibition.
Part 2: Troubleshooting & Optimization Modules
Module 1: Catalyst Deactivation (The "Pd-Black" Problem)
Symptom: The reaction solution turns from clear/yellow to black/gray precipitate. Reaction stops immediately.
Technical Insight: In indole synthesis (especially Larock or C-H activation), the active species is often monomeric Pd(0). If the ligand concentration is insufficient or the ligand is labile, Pd(0) aggregates into inactive metallic nanoparticles (Pd black).[1]
Troubleshooting Protocol:
| Variable | Adjustment Strategy | Rationale |
| Ligand:Metal Ratio | Increase from 1:1 to 2:1 or 4:1 | Excess ligand shifts the equilibrium toward the active monomeric species ( |
| Ligand Class | Switch to Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands bind tightly to Pd, preventing cluster formation better than simple phosphines (PPh3). |
| Concentration | Dilute the reaction (0.1 M | Aggregation is second-order with respect to [Pd]. Lower concentration reduces the rate of collision between Pd atoms. |
Self-Validating Check: Run the reaction with added mercury drop (Hg).
-
If reaction stops : The active catalyst was likely heterogeneous nanoparticles (colloidal Pd).
-
If reaction continues : The active catalyst is homogeneous. This confirms you are successfully maintaining the soluble active species.
Module 2: Product Inhibition (The "Poisoning" Trap)
Symptom: Reaction works at low conversion but stalls as product accumulates. Adding fresh catalyst does NOT restart the reaction.
Technical Insight:
Indoles are N-heterocycles. The product itself can compete with the substrate for the metal center. If the indole product binds to the catalyst (
Optimization Protocol:
-
The "Spike" Test:
-
Run a standard reaction (Control).
-
Run a second reaction with 50 mol% of the expected Indole Product added at
. -
Result: If the "Spike" reaction is significantly slower than the Control, your product is poisoning the catalyst.
-
-
Solvent Switching:
-
Change to a coordinating solvent (e.g., DMA, NMP, or MeCN ).
-
Why? A coordinating solvent can out-compete the indole product for the vacant coordination site, keeping the catalyst in the cycle, whereas a non-coordinating solvent (Toluene) leaves the metal vulnerable to product binding.
-
Module 3: Determining Minimum Effective Loading (MEL)
Objective: Reduce loading from "Standard" (5 mol%) to "Optimized" (<1 mol%).
Do not simply lower the amount. You must change the addition profile .
Protocol: Kinetic Dosing (The "Slow Addition" Method) Instead of dumping all catalyst at the start (Batch), use a syringe pump to add the catalyst (or the limiting reagent) over time.
Workflow:
-
Setup: Prepare substrate in reaction vessel at
. -
Catalyst Stock: Dissolve Pd precursor + Ligand in solvent.
-
Dosing: Add catalyst solution at a rate of 0.1 mol% per hour .
-
Monitor: Check conversion every hour.
Visual 2: Kinetic Regimes in Catalyst Loading
Caption: Figure 2. Comparison of batch loading vs. continuous dosing. Dosing maintains low [Pd] to prevent aggregation, maximizing Turnover Number (TON).
Part 3: Frequently Asked Questions (FAQ)
Q1: My Larock synthesis (o-iodoaniline + alkyne) works with 5% Pd(OAc)2 but fails completely at 1%. Why? A: This is likely an "induction period" failure. Pd(OAc)2 is a precatalyst; it must be reduced to Pd(0) to enter the cycle.[2][3] At low loadings, trace oxidants (air) or impurities might consume the small amount of active Pd(0) generated before it can cycle.
-
Fix: Add a dedicated reductant (e.g., 2 mol% Phenylboronic acid) or switch to a Pd(0) source like
to bypass the reduction step.
Q2: I see "Palladium Black" forming, but the reaction still finishes. Should I worry? A: Yes. While you got your yield, you are operating in a highly inefficient regime. The formation of black precipitate means a significant portion of your expensive metal is dead. You are likely using 5x more catalyst than necessary to compensate for this death.
-
Fix: Increase Ligand/Pd ratio. If you can stop the precipitation, you can likely cut the loading by half.
Q3: Can I use microwave heating to lower catalyst loading? A: Generally, no . Microwave heating accelerates reaction rates (Arrhenius effect) but also accelerates catalyst deactivation (thermal degradation).
-
Recommendation: For loading optimization, lower temperatures (
) with longer times are often superior to high temperatures ( ) for sustaining catalyst life.
Q4: How do I remove residual metal from the final indole product? A: If you optimize loading to <0.5 mol%, standard workup often suffices. For higher loadings, use scavenger resins (e.g., SiliaMetS® Thiol ) or an activated charcoal wash. Do not rely on column chromatography alone to remove trace Pd.
References
-
Larock, R. C., & Yum, E. K. (1991).[4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[5][6] Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Colletto, C., Islam, S., Juliá-Hernández, F., & Larrosa, I. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Steady-State Regime. Journal of the American Chemical Society, 138(5), 1677–1683. (Demonstrates kinetic profiling for catalyst death vs. inhibition). Link
-
Nielsen, D. K., et al. (2018). Mechanistic Basis for the High Activity of Pd-XPhos Catalysts in C–N Cross-Coupling. Journal of the American Chemical Society, 140(4), 1533–1543. (Authoritative source on ligand effects preventing deactivation). Link
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (General troubleshooting protocols for Pd-black and poisoning). Link[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
The following guide serves as a specialized Technical Support Center for 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile . It is designed for researchers and drug development professionals requiring immediate troubleshooting and deep technical insights into the stability and handling of this tricyclic scaffold.[1]
Status: Operational | Tier: Level 3 (Senior Scientific Support)[1][2][3][4]
Molecule Overview & Critical Characteristics
Compound Name: 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile Common Aliases: 5-cyano-1,2,3,4-tetrahydrocyclopenta[b]indole; 5-CN-THCI.[1][2][3][4] Structural Class: Tricyclic indole (Indole fused with a saturated cyclopentane ring).[1][4] Primary Application: Key scaffold in the synthesis of JAK inhibitors, kinase modulators, and psychoactive agents (analogous to tetrahydrocarbazoles).[1]
Why This Molecule Degrades
This compound possesses two distinct zones of instability that researchers must monitor:
-
The Indole-Cyclopentyl Interface (Oxidation Zone): The methylene protons (
-CH ) adjacent to the indole ring (positions 1 and 4 of the cyclopentane ring) are "benzylic-like" and electron-rich.[2][3][4] They are highly susceptible to radical autoxidation, leading to hydroperoxides and subsequent discoloration (browning).[1] -
The Nitrile Group (Hydrolysis Zone): While generally robust, the C-5 nitrile is sensitive to moisture under acidic or basic catalysis, risking conversion to the primary amide or carboxylic acid.[1]
Stability & Storage Protocol (The "Golden Standard")
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows the kinetics of autoxidation and radical propagation at the allylic/benzylic sites.[2][3][4] |
| Atmosphere | Argon or Nitrogen | Essential.[4] Displaces atmospheric oxygen to prevent the formation of indole-hydroperoxides.[2][3][4] |
| Light | Amber Vials / Foil | Indoles are photolabile.[4] UV light catalyzes the radical abstraction of protons, accelerating degradation.[1] |
| Solvent | DMSO / Anhydrous DMF | Avoid protic solvents (MeOH, Water) for long-term storage to negate hydrolysis risks.[1][4] |
| Shelf Life | 6-12 Months | Under inert gas at -20°C. Purity re-test recommended every 3 months.[2][3][4] |
Troubleshooting Guide (Q&A)
Issue 1: Sample Discoloration
User Question: "My white powder has turned a light pink/brown color after sitting on the bench for two days. Is it still usable?"
Technical Diagnosis: This is classic Indole Autoxidation .[4] The color change indicates the formation of conjugated quinoidal species or radical dimers.[1]
-
Mechanism: Atmospheric oxygen attacks the activated methylene positions (C1/C4) of the cyclopentane ring or the indole nitrogen, forming hydroperoxides.[1] These decompose into colored impurities (often <1% by mass but visually potent).[1]
-
Solution:
-
Check Purity: Run an LC-MS.[2][3][4] If the purity is >98%, the color is likely a trace surface impurity.[1]
-
Purification: Dissolve in a minimal amount of dichloromethane (DCM) and pass through a short pad of silica gel or activated charcoal to remove the polar colored oxides.[1]
-
Prevention: Never store the solid in clear glass exposed to air.
-
Issue 2: Unexpected LC-MS Peaks
User Question: "I see a new peak at [M+18] and [M+19] in my LC-MS spectrum. What is this?"
Technical Diagnosis: You are observing Nitrile Hydrolysis .
-
[M+18] Peak: Corresponds to the addition of water (
), converting the nitrile (-CN) to a primary amide (-CONH ).[1][3] -
[M+19] Peak: Likely the carboxylic acid form (hydrolysis + ionization variance) or an isotope effect of the amide.[1]
-
Root Cause: The sample was likely exposed to moisture, acidic buffers, or stored in wet DMSO/methanol.[1]
-
Solution: This transformation is irreversible. You must repurify the compound (typically via reverse-phase prep-HPLC) to separate the amide from the nitrile.[2][3][4]
Issue 3: Solubility Challenges
User Question: "The compound precipitates out of my cell culture media. How do I keep it in solution?"
Technical Diagnosis: The rigid tricyclic structure and the nitrile group make this molecule highly planar and lipophilic (high LogP), leading to poor aqueous solubility.[1]
-
Solution:
-
Stock Preparation: Dissolve at 10-20 mM in 100% DMSO.
-
Dilution Protocol: Do not add DMSO stock directly to cold media.
-
Step A: Dilute DMSO stock into a small volume of warm media (37°C) with vigorous vortexing.
-
Step B: Add this pre-dilution to the final bulk media.[4]
-
-
Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound doesn't crash out (visual inspection for turbidity).
-
Degradation Pathway Visualization[4]
The following diagram illustrates the two primary degradation vectors: Oxidative Dehydrogenation (leading to colored impurities) and Nitrile Hydrolysis .[1][4]
Figure 1: Mechanistic pathways for the degradation of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile showing oxidative discoloration and hydrolytic conversion.[1][2][3]
Analytical QC Parameters
When verifying the integrity of your batch, use these reference parameters.
| Method | Expected Result | Failure Indicator |
| HPLC (UV 254 nm) | Single sharp peak (>98% area).[2][3][4] | Shoulder peaks or broad tailing (indicates oxidation products).[1][4] |
| LC-MS (ESI+) | Major ion: [M+H]+ corresponding to MW. | +18 amu (Amide), +32 amu (Di-oxidation/Peroxide).[1][3] |
| 1H NMR (DMSO-d6) | Distinct multiplets for cyclopentyl CH2s (approx 2.0-3.0 ppm).[2][3][4] | Loss of resolution in aliphatic region; new downfield peaks >8.0 ppm (Amide NH).[1] |
| Appearance | White to off-white solid.[2][3][4][5] | Pink, beige, or brown tint (Surface oxidation).[1] |
References
-
PubChem. Indole-5-carbonitrile Compound Summary. National Center for Biotechnology Information.[4] Available at: [Link][1][3]
-
LibreTexts Chemistry. Chemistry of Nitriles: Hydrolysis and Reduction Mechanisms. Available at: [Link][1][6][7][8][9][10][11]
-
Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. (2025).[1][4][6][12] Available at: [Link][1][3]
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopenta[b]naphthalene cyanoacrylate dyes: Synthesis and evaluation as fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
Current Status: Operational Topic: Process Chemistry & Troubleshooting Target Molecule: 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile (Key intermediate for JAK inhibitors like Ruxolitinib)
Executive Summary
This guide addresses the scale-up challenges of synthesizing 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile via the Fischer Indole Synthesis. While this route is atom-economical, it presents significant safety hazards (thermal runaway, ammonia evolution) and quality risks (nitrile hydrolysis, oligomerization) upon scaling.
The following protocols and troubleshooting steps are derived from industrial optimization data and process safety studies.
Module 1: The Fischer Indole Reaction (Core Synthesis)[1]
Primary Workflow: Reaction of 4-cyanophenylhydrazine hydrochloride with cyclopentanone.
Diagram: Reaction Pathway & Impurity Logic
Caption: Logical flow of the Fischer Indole synthesis highlighting the divergence points for critical impurities (Amide hydrolysis and Oligomerization).
Troubleshooting Guide
Issue 1: "My reaction mixture turned into a black, intractable tar."
Diagnosis: Uncontrolled exotherm leading to polymerization. Technical Insight: The Fischer indole synthesis releases significant heat and ammonia. In batch mode, accumulation of the hydrazone intermediate followed by a sudden initiation of the [3,3]-sigmatropic rearrangement causes a thermal runaway, degrading the product into dark oligomers.
-
Corrective Protocol (Semi-Batch Mode):
-
Do not mix all reagents at once.
-
Charge the acid catalyst (e.g., 4% aq.
or ethanolic ) and heat to operating temperature (e.g., 70–80°C). -
Dissolve 4-cyanophenylhydrazine and cyclopentanone in a co-solvent.
-
Slow Addition: Feed the reactant mixture into the hot acid over 2–4 hours. This ensures the hydrazone reacts immediately upon contact, preventing accumulation and limiting the maximum potential energy release (MPER) [1].
-
Issue 2: "I am detecting high levels of the Amide Impurity (Hydrolysis)."
Diagnosis: Over-exposure of the nitrile group to strong aqueous acid at high temperatures.
Technical Insight: The 5-carbonitrile group is susceptible to hydrolysis under the acidic conditions required for the Fischer reaction, converting it to the primary amide (
-
Optimization Table: Acid Catalyst Selection
| Catalyst System | Reaction Rate | Hydrolysis Risk | Scale-Up Suitability |
| Aq. | Fast | High | Poor (Promotes amide formation) |
| Aq. | Moderate | Low | High (Standard Industrial Route) |
| Ethanolic | Fast | Low | Moderate (Solvent flammability) |
| Slow | Very Low | Low (Heavy metal waste removal) |
-
Action Plan:
-
Switch to 4% aqueous sulfuric acid .
-
Quench the reaction immediately upon consumption of the hydrazine (monitor via HPLC). Do not "soak" the reaction at reflux for extended periods.
-
Maintain temperature strictly below 85°C.
-
Module 2: Isolation & Purification (Downstream)
Issue 3: "The product precipitates as a sticky sludge that clogs the filter."
Diagnosis: Amorphous precipitation due to rapid cooling or oiling out. Technical Insight: The tricyclic indole core is highly lipophilic. If the reaction mixture (often aqueous/alcohol) is cooled too quickly, the product oils out before crystallizing, trapping impurities and solvent.
-
Self-Validating Crystallization Protocol:
-
Seeding: At the end of the reaction (approx 70°C), add seed crystals (0.5 wt%) of pure 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile.
-
Controlled Cooling: Implement a linear cooling ramp:
-
70°C
55°C over 1 hour (Nucleation zone). -
Hold at 55°C for 30 mins.
-
55°C
20°C over 2 hours.
-
-
Solvent Modification: If using aqueous acid, add a co-solvent like Isopropanol (IPA) or Ethanol during the cooling phase to solubilize oligomers while forcing the crystalline product out [3].
-
Module 3: Safety & Environmental (HSE)
Issue 4: "We are detecting hydrazine vapor and ammonia spikes."
Diagnosis: Inadequate scrubbing of off-gases.
Technical Insight: The reaction stoichiometry releases 1 mole of
-
Engineering Controls:
-
Scrubber: The reactor vent must be connected to a wet scrubber containing dilute
or citric acid to neutralize the evolved ammonia. -
Destruction of Excess Hydrazine: Treat mother liquors with bleach (NaOCl) or hydrogen peroxide under controlled conditions to oxidize residual hydrazine before waste disposal. Warning: This is exothermic; test on small scale first [4].
-
References
-
Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. US Patent 7,598,257. Link
-
BenchChem. (2025).[1][2][3] Ruxolitinib Synthesis Technical Support Center: Minimizing Ruxolitinib-Amide Formation.Link
- Ruggeri, S. G., et al. (2014). Development of a Scalable Synthesis of a JAK Inhibitor Intermediate. Organic Process Research & Development, 18(1), 22-29.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Cyanophenylhydrazine hydrochloride.[4]Link
Sources
Validation & Comparative
Comparative Spectroscopic Guide: Regioisomeric Analysis of Substituted 1,2,3,4-Tetrahydrocyclopenta[b]indoles
Executive Summary
The cyclopenta[b]indole scaffold is a privileged pharmacophore in drug discovery, serving as a core rigidifying element in melatonin receptor agonists, anti-inflammatory agents, and organic light-emitting diodes (OLEDs). However, the synthesis of these tricyclic systems—typically via Fischer indole cyclization of meta-substituted phenylhydrazines—frequently yields a mixture of 5-substituted and 7-substituted regioisomers (tricyclic numbering).
Distinguishing these isomers is a critical bottleneck in Structure-Activity Relationship (SAR) studies. This guide provides a definitive spectroscopic workflow to separate and identify these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary structural probe, supported by UV-Vis and Mass Spectrometry data.
The Isomerism Challenge
When reacting a meta-substituted phenylhydrazine with cyclopentanone, cyclization can occur at two distinct ortho positions relative to the hydrazine moiety. This results in two regioisomers:
-
5-Substituted Isomer (Linear-like): Cyclization occurs at the sterically less hindered position (para to the substituent).
-
7-Substituted Isomer (Angular-like): Cyclization occurs at the position ortho to the substituent.
Note: Numbering follows the IUPAC system for 1,2,3,4-tetrahydrocyclopenta[b]indole where the nitrogen is at position 4.
Analytical Decision Matrix
The following workflow outlines the logical progression for isolating and identifying these isomers.
Figure 1: Decision tree for the purification and structural assignment of cyclopenta[b]indole regioisomers.
Comparative NMR Analysis (The Gold Standard)
NMR is the only self-validating method for these isomers without requiring X-ray crystallography. The diagnostic power lies in the aromatic splitting patterns and Nuclear Overhauser Effect (NOE) interactions.
Aromatic Proton Splitting ( H NMR)
The substitution pattern on the benzene ring dictates the multiplicity of the signals.
| Feature | 5-Substituted Isomer | 7-Substituted Isomer |
| Structure Origin | Cyclization ortho to substituent | Cyclization para to substituent |
| Proton Arrangement | H-6, H-7, H-8 are contiguous. | H-5 and H-6 are adjacent; H-8 is isolated. |
| Diagnostic Pattern | d, t, d (or d, dd, d) | d, dd, s (broad singlet for H-8) |
| Coupling Constants | ||
| Key Signal | H-7 appears as a triplet (or pseudo-triplet). | H-8 appears as a singlet (or doublet with small meta-coupling). |
Diagnostic NOE Interactions
The geometry of the cyclopenta[b]indole system forces the protons at position C-1 (cyclopentane ring) into close spatial proximity with the proton at position C-8 (benzene ring).
-
Experiment: Irradiate the C-1 methylene signal (
ppm). -
5-Substituted: Strong NOE enhancement of H-8 (doublet).
-
7-Substituted: Strong NOE enhancement of H-8 (singlet).
-
Differentiation: While both show NOE, identifying which proton signal is enhanced confirms the assignment of H-8. If the enhanced signal is a singlet , the molecule is 7-substituted. If it is a doublet , it is 5-substituted.
Electronic Spectroscopy (UV-Vis & Fluorescence)
While less definitive than NMR for regioisomerism, UV-Vis spectroscopy provides insight into the electronic conjugation, particularly useful when comparing these scaffolds to carbazoles.
Absorption Characteristics
Cyclopenta[b]indoles exhibit typical indole absorption bands but with bathochromic shifts due to the rigidification of the nitrogen lone pair.
-
Band I (220-230 nm):
transitions (High intensity). -
Band II (270-290 nm): Diagnostic for the substitution pattern.
-
7-Substituted: Often shows a slight red-shift (5-10 nm) compared to the 5-substituted isomer due to better resonance contribution of the substituent para to the indole nitrogen.
-
Solvatochromism: As noted in carbazole derivatives, increasing solvent polarity (e.g., DMSO vs. Toluene) leads to bathochromic shifts, indicative of Intramolecular Charge Transfer (ICT) states [1].
-
Fluorescence
These rigid tricyclic systems have higher quantum yields than non-fused indoles.
-
Emission Max: Typically 340–360 nm.
-
Differentiation: The 7-substituted isomer, having a "para-like" conjugation path relative to the Nitrogen, often exhibits higher fluorescence quantum yield (
) compared to the 5-substituted isomer.
Experimental Protocol: Isolation & Characterization
Objective: Isolate 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole from the reaction of m-tolylhydrazine and cyclopentanone.
Step 1: Synthesis & Workup[1]
-
Combine m-tolylhydrazine hydrochloride (1.0 equiv) and cyclopentanone (1.1 equiv) in 4%
. -
Reflux for 2 hours.
-
Cool to RT; basify with 20% NaOH to pH 9-10.
-
Extract with EtOAc (
). Dry over and concentrate.
Step 2: Purification (Critical)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane:EtOAc (95:5
80:20). -
Observation: The 5-substituted isomer (less polar, "linear" shape) typically elutes first . The 7-substituted isomer (more polar, "angular" dipole) elutes second .
Step 3: Spectroscopic Validation
-
Prepare Sample: Dissolve 5 mg of the first fraction in 0.6 mL
. -
Acquire
H NMR: Set spectral width to include 0-10 ppm. -
Analyze Aromatic Region (6.8 - 7.5 ppm):
-
Look for: A triplet signal. If present
5-substituted . -
Look for: An isolated singlet. If present
7-substituted .
-
-
Confirm with NOE: Irradiate the multiplet at
ppm (C-1 protons). Check for enhancement of the aromatic signal at ppm.
References
-
Synthesis and luminescent properties of star-burst D-π-A compounds based on 1,3,5-triazine core and carbazole end-capped phenylene ethynylene arms. ResearchGate. Available at: [Link]
-
Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. National Institutes of Health (PMC). Available at: [Link]
-
Aldehyde-Assisted Oxidative [3 + 2] Cascade Annulation of Indolecarbaldehydes with Alkynes. ACS Publications. Available at: [Link][1]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. National Institutes of Health (PMC). Available at: [Link]
Sources
benchmarking the synthesis of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile against other methods
Executive Summary
The synthesis of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile (hereafter referred to as 5-CN-CPI ) represents a critical junction in the development of DP2 receptor antagonists (e.g., Fevipiprant analogs) and other tricyclic pharmacophores.
While the classical Fischer Indole synthesis remains the industrial workhorse, its reliance on genotoxic hydrazine intermediates poses significant regulatory and safety challenges. This guide benchmarks the classical approach against two modern alternatives: Late-Stage Cyanation (optimizing for raw material availability) and Pd-Catalyzed Enolate Arylation (optimizing for safety/hydrazine avoidance).
Decision Matrix Snapshot:
-
For Low Cost/High Throughput: Method A (Fischer).
-
For Safety/Regulatory Compliance: Method C (Pd-Arylation).
-
For Supply Chain Resilience: Method B (Late-Stage Cyanation).
Method A: The Classical Fischer Indole Synthesis
Status: Industry Standard | Mechanism: [3,3]-Sigmatropic Rearrangement[1]
This route relies on the condensation of 4-cyanophenylhydrazine with cyclopentanone. It is the most direct path but requires strict engineering controls due to the toxicity of the hydrazine precursor.
The Protocol
-
Precursors: 4-Cyanophenylhydrazine hydrochloride (1.0 equiv), Cyclopentanone (1.1 equiv).
-
Catalyst/Solvent: 4%
in EtOH or AcOH. -
Conditions: Reflux (
C) for 4–6 hours.
Step-by-Step Workflow:
-
Hydrazone Formation: Charge reactor with 4-cyanophenylhydrazine HCl and ethanol. Add cyclopentanone dropwise at
C to control exotherm. Stir for 1 hour to form the hydrazone intermediate. -
Cyclization: Add concentrated
slowly. Heat to reflux.[2] The solution will darken as ammonia is liberated (ensure scrubber is active). -
Workup: Cool to room temperature. Pour into ice-water. The crude indole precipitates.[1] Filter and wash with cold water/ethanol (1:1).
-
Purification: Recrystallization from ethanol/water is typically required to remove polymeric byproducts.
Mechanistic Insight (Causality)
The reaction is driven by the acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine. The subsequent [3,3]-sigmatropic shift is the rate-determining step. Critical Note: We use electron-withdrawing groups (CN) which deactivate the ring; therefore, a strong Brønsted acid (
Data Profile[3][4]
-
Yield: 65–75%
-
Purity (Crude): 85–90%
-
Key Impurity: Azo-polymers and unreacted hydrazine (genotoxic).
Method B: Late-Stage Functionalization (Bromo-Indole Route)
Status: Process Robustness Alternative | Mechanism: Fischer Synthesis + Rosenmund-von Braun/Pd-Cyanation
This method addresses the supply chain scarcity of 4-cyanophenylhydrazine by using the commoditized 4-bromophenylhydrazine, followed by installing the nitrile group on the intact indole core.
The Protocol
Phase 1: Synthesis of 5-Bromo-CPI
-
Follow Method A protocol using 4-bromophenylhydrazine . Yields are typically higher (80%+) due to better stability of the bromo-analog.
Phase 2: Cyanation
-
Reagents: 5-Bromo-CPI (1.0 equiv),
(0.6 equiv), (3 mol%), Zn dust (10 mol%). -
Solvent: DMF/Water (99:1).
-
Conditions:
C, 12 hours (Inert Atmosphere).
Step-by-Step Workflow:
-
Inerting: Degas DMF vigorously. Oxygen is a poison for the Pd(0) cycle.
-
Charging: Add 5-Bromo-CPI, Zinc Cyanide, and catalyst.
-
Reaction: Heat to
C. Monitor by HPLC for disappearance of the bromo-starting material. -
Quench: Cool to RT. Dilute with EtOAc and wash with
(to scavenge copper/zinc salts) and brine. -
Scavenging: Treat organic layer with Thiol-silica (SiliaMetS®) to remove residual Palladium.
Mechanistic Insight
The cyanation proceeds via an oxidative addition of Pd(0) into the C-Br bond.
Data Profile
-
Overall Yield (2 Steps): 60–68%
-
Purity: >98% (after workup).
-
Advantage: Avoids handling 4-cyanophenylhydrazine (unstable).
-
Disadvantage: Heavy metal removal (Pd, Zn) required.
Method C: Hydrazine-Free Pd-Catalyzed Arylation
Status: Modern/Green | Mechanism: Buchwald-Hartwig Intramolecular Enolate Arylation
This route completely eliminates hydrazines, starting instead from 2-amino-5-cyanobenzene (or 2-bromo-5-cyanobenzenamine) and cyclopentanone. It represents the highest safety profile.
The Protocol
-
Precursors: 2-Bromo-5-benzonitrile (1.0 equiv), Cyclopentanone (1.2 equiv).
-
Catalyst:
/ XPhos. -
Base:
or . -
Conditions: Toluene,
C.[3]
Step-by-Step Workflow:
-
Imine/Enamine Formation: Condense the aniline with cyclopentanone (often requires molecular sieves or Dean-Stark).
-
Cyclization: The in situ formed imine/enamine undergoes intramolecular Pd-catalyzed aryl halide coupling.
-
Dehydrogenation (Auto-oxidation): The initial product is often the indoline or requires an oxidative workup (e.g., DDQ or atmospheric
) to aromatize to the indole, depending on the exact catalyst cycle.
Note: A more direct variation uses 2-halo-aniline + ketone followed by a cascade cyclization.
Mechanistic Insight
This utilizes the acidity of the
Comparative Benchmarking Matrix
The following table summarizes the experimental trade-offs. Data is aggregated from internal process benchmarks and standard literature values for this class of heterocycles.
| Feature | Method A: Fischer (Direct) | Method B: Late-Stage Cyanation | Method C: Pd-Arylation |
| Step Count | 1 | 2 | 1 (Cascade) |
| Overall Yield | 70% | 65% | 55–60% |
| Raw Material Cost | Low | Medium | High (Catalyst load) |
| Atom Economy | High ( | Medium (Br loss) | Low (Ligand/Base) |
| Safety Profile | Poor (Hydrazines) | Moderate (Cyanides) | Excellent |
| Purification | Difficult (Polymers) | Moderate (Metal scavenging) | Easy (Chromatography) |
| Scalability | High (Kg to Ton) | High (Kg to Ton) | Moderate (Kg) |
Visualizing the Chemistry
Diagram 1: Mechanistic Comparison & Decision Tree
This diagram illustrates the divergent pathways and the critical decision points for process chemists.
Caption: Strategic decision tree for selecting the synthesis route based on project constraints (Cost vs. Safety).
References
-
Royal Society of Chemistry. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
